molecular formula C14H21N5O4S B2566392 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2034332-27-7

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2566392
CAS No.: 2034332-27-7
M. Wt: 355.41
InChI Key: GYMJKCDCXGDPHS-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an oxan ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The oxan ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and imidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{N 3 oxan 4 yl 1 2 4 oxadiazol 5 yl methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide}

Key Features

  • Oxadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Imidazole Moiety : Often associated with enzyme inhibition and anti-inflammatory effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor for targets such as carbonic anhydrase and histone deacetylases (HDACs) .
  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of oxadiazole can inhibit bacterial growth by targeting essential metabolic pathways .
  • Anticancer Potential : The compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar oxadiazole derivatives possess potent anticancer activities with IC50 values in the low micromolar range .

In Vitro Studies

Numerous studies have evaluated the biological activity of compounds related to this compound:

StudyCompound TestedActivityIC50 Value
Du et al., 20131,3,4-Oxadiazole DerivativesAnticancer0.47 - 1.4 µM
Ahsan et al., 2020Various Oxadiazole DerivativesAntimicrobialEffective against Staphylococcus spp.
PMC7345688Oxadiazole-containing ImidazolesAntitumorIC50 = 2.76 µM (OVXF 899)

Case Studies

A study conducted by Ahsan et al. demonstrated that derivatives of the oxadiazole core structure exhibited dual antimicrobial and anticancer activities. The researchers synthesized a series of compounds and tested their efficacy against various bacterial strains and cancer cell lines, revealing significant inhibitory effects .

Another notable case involved the evaluation of a related oxadiazole derivative that showed promising results against human cancer cell lines with selectivity towards renal cancer cells (IC50 = 1.143 µM) .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4S/c1-10(2)19-8-13(15-9-19)24(20,21)16-7-12-17-14(18-23-12)11-3-5-22-6-4-11/h8-11,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMJKCDCXGDPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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